N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a nitrothiophene carboxamide group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole-containing compounds are known to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The synthesis of imidazole-containing compounds can be influenced by various factors, including the presence or absence of certain reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with 3-nitrothiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core structure.
Nitrothiophene derivatives: Compounds such as nitrofurantoin and nifuroxazide contain the nitrothiophene group[][7].
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is unique due to the combination of the benzimidazole and nitrothiophene moieties, which may confer enhanced biological activity and specificity compared to other compounds with only one of these functional groups .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant studies surrounding this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzodiazole moiety and subsequent coupling reactions to introduce the nitrothiophene structure. Detailed methodologies can vary, but they often employ techniques such as NMR spectroscopy for characterization.
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, a study reported that nitro-substituted derivatives demonstrated high cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective inhibition of cell growth:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 5 | A549 | 2.12 ± 0.21 |
Compound 5 | HCC827 | 5.13 ± 0.97 |
Compound 5 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that structural modifications, such as the introduction of a nitro group, can enhance the antitumor efficacy of benzodiazole derivatives .
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promise in antimicrobial activity. Compounds with similar nitro and benzothiazole functionalities were tested against various bacterial strains, demonstrating significant antibacterial effects. The presence of the nitro group has been linked to enhanced binding affinity to DNA, which may contribute to their mechanism of action against microbial pathogens .
Case Studies
- Study on Lung Cancer Cell Lines : A comprehensive evaluation was conducted using three human lung cancer cell lines where the compound's cytotoxic effects were assessed through both 2D and 3D culture systems. The results indicated that while effective against cancer cells, there was also notable cytotoxicity observed in normal lung fibroblast cell lines (MRC-5), highlighting a need for further optimization to improve selectivity .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, compounds similar to this compound were evaluated for their ability to inhibit bacterial growth in vitro. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-18(15-8-9-16(26-15)22(24)25)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)21-17/h1-10H,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXCMDEPVRVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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